Hydrogen sulfate

Description

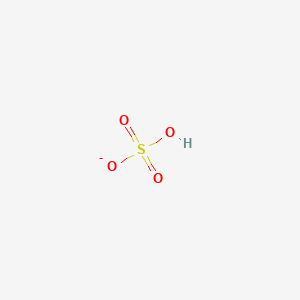

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOWNCQODCNURD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HO4S- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20897131 | |

| Record name | Bisulfate anion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14996-02-2, 12143-45-2 | |

| Record name | Hydrogen sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14996-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfate(1-), tetraoxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012143452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfate, hydrogen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014996022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisulfate anion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

a basic understanding of hydrogen sulfate's chemical properties

An In-depth Technical Guide on the Core Chemical Properties of Hydrogen Sulfate (B86663)

Introduction

The hydrogen sulfate ion, also known as bisulfate, is an anion with the chemical formula HSO₄⁻.[1][2][3][4] It is the conjugate base of sulfuric acid (H₂SO₄) following the loss of one proton.[5][6] As an intermediate species in the deprotonation of a strong diprotic acid, this compound exhibits a unique set of chemical properties, acting as both a weak acid and a base.[1][7] This amphiprotic nature, combined with its structural stability, makes it a significant species in both industrial and biological chemistry. This guide provides a detailed examination of its core chemical properties, experimental determination protocols, and its role in chemical reactions, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Physical Properties

The this compound ion consists of a central sulfur atom tetrahedrally bonded to four oxygen atoms, with one oxygen atom also bonded to a hydrogen atom.[1][8] This tetrahedral arrangement minimizes electron-electron repulsion, leading to a stable configuration.[9] The sulfur atom is in the +6 oxidation state.[2][10] In its salt form, such as sodium this compound (NaHSO₄), it typically appears as an odorless, white powder.[2][5]

Data Presentation: Physicochemical Properties

A summary of the key quantitative data for this compound and its common salt, sodium this compound, is presented below for easy comparison.

| Property | Value | Notes |

| Molecular Formula | HSO₄⁻ | |

| Molar Mass (ion) | 97.07 g/mol | [2][3] |

| Molar Mass (NaHSO₄) | 120.06 g/mol | [11] |

| Appearance (as NaHSO₄) | White solid/powder | [2][5] |

| Density (as NaHSO₄) | 2.345 g/cm³ | [2][3][4] |

| Melting Point (as NaHSO₄) | 58.5 °C (monohydrate) | [2][3][4][11] |

| Molecular Geometry | Tetrahedral (around S) | [9][12] |

| O-S-O Bond Angle | ~109.5° | For a tetrahedral structure.[12] |

| S-O Bond Length | ~140 pm | [9] |

| pKa (HSO₄⁻ ⇌ SO₄²⁻ + H⁺) | 1.92 - 1.99 | [6][13][14] |

| pH (of 1M NaHSO₄ solution) | < 1 | [11] |

Core Chemical Properties

Acidity and Amphiprotic Nature

This compound is an amphiprotic species, meaning it can act as both an acid and a base.[1][7]

-

As an Acid: It can donate its proton to a base, forming the sulfate ion (SO₄²⁻). In aqueous solution, it acts as a weak acid, partially dissociating.[1][10] HSO₄⁻(aq) + H₂O(l) ⇌ SO₄²⁻(aq) + H₃O⁺(aq)[1]

-

As a Base: It can accept a proton from a stronger acid to form sulfuric acid (H₂SO₄).[1] HSO₄⁻(aq) + H₃O⁺(aq) ⇌ H₂SO₄(aq) + H₂O(l)

The equilibrium between these forms is fundamental to the chemistry of sulfuric acid solutions.

Reactivity

This compound is reactive with various substances:

-

Bases: It readily reacts with bases in neutralization reactions to form the sulfate salt and water. For example, with sodium hydroxide: NaHSO₄ + NaOH → Na₂SO₄ + H₂O

-

Salts of Weaker Acids: It can displace weaker acids from their salts. For instance, reacting sodium acetate (B1210297) with sulfuric acid yields sodium bisulfate and acetic acid.[6] H₂SO₄ + CH₃COONa → NaHSO₄ + CH₃COOH[6]

Role as a Leaving Group in Organic Chemistry

In organic synthesis, the ability of a molecular fragment to depart from a substrate is crucial. A good leaving group must be able to stabilize the negative charge it carries after heterolytic bond cleavage.[15][16] The this compound ion, and more commonly the sulfate ion, are considered excellent leaving groups.[17]

This property is directly related to the acidity of the conjugate acid. The conjugate acid of the this compound leaving group is sulfuric acid (H₂SO₄), which is a very strong acid (pKa₁ ≈ -3).[6] The conjugate bases of strong acids are weak bases and therefore excellent leaving groups because they are stable on their own.[18] The negative charge on the departing group is well-stabilized by resonance across the multiple oxygen atoms.[17]

Experimental Protocols

Industrial Synthesis: The Contact Process

The industrial production of sulfuric acid, the parent acid of this compound, is primarily achieved through the Contact Process.[6][19][20] This process is designed for high-yield, continuous production.

Methodology:

-

Production of Sulfur Dioxide (SO₂): Molten sulfur is burned in an excess of dry air to produce sulfur dioxide gas.[19][20] S(s) + O₂(g) → SO₂(g)

-

Catalytic Oxidation of SO₂ to SO₃: The sulfur dioxide is passed over a vanadium(V) oxide (V₂O₅) catalyst at approximately 450°C and 1-2 atm of pressure.[20] This is a reversible and exothermic reaction. 2SO₂(g) + O₂(g) ⇌ 2SO₃(g)

-

Formation of Oleum (B3057394): The resulting sulfur trioxide is absorbed into concentrated (98%) sulfuric acid to form pyrosulfuric acid, also known as fuming sulfuric acid or oleum (H₂S₂O₇).[6][19] Direct reaction of SO₃ with water is avoided as it produces a highly corrosive mist that is difficult to manage.[20][21] SO₃(g) + H₂SO₄(l) → H₂S₂O₇(l)[19]

-

Dilution to Sulfuric Acid: The oleum is then carefully diluted with water to produce concentrated sulfuric acid of the desired concentration (typically 98%).[19] H₂S₂O₇(l) + H₂O(l) → 2H₂SO₄(aq)[19]

Determination of pKa by UV/Vis Spectrophotometry

The pKa of an acid, including the second dissociation of sulfuric acid (pKa₂), can be accurately determined using UV/Vis spectrophotometry.[22] The method relies on the principle that the protonated (HSO₄⁻) and deprotonated (SO₄²⁻) forms of the ion exhibit different molar absorptivities at a specific wavelength.

Methodology:

-

Preparation of Buffer Solutions: A series of buffer solutions with precisely known pH values spanning the expected pKa (e.g., from pH 1 to pH 3 for HSO₄⁻) are prepared.

-

Sample Preparation: A constant concentration of a this compound salt (e.g., NaHSO₄) is added to each buffer solution. Control samples are also prepared in highly acidic (pH << pKa) and highly basic (pH >> pKa) solutions to measure the absorbance of the pure protonated and deprotonated species, respectively.[23]

-

Spectrophotometric Measurement: The absorbance of each solution is measured at a predetermined analytical wavelength where the difference in absorbance between the two species is maximal.

-

Data Analysis: The absorbance is plotted against the pH of the buffer solutions. This generates a sigmoidal curve.[24] The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[24]

Conclusion

This compound is a chemically significant anion with a rich set of properties derived from its structure and its position as the intermediate in the deprotonation of sulfuric acid. Its amphiprotic behavior, well-defined acidic character, and its role as an excellent leaving group make it a versatile species in chemical reactions. The protocols for its parent acid's synthesis and the determination of its pKa are robust and well-established, providing a solid foundation for its application and study in research and development. A thorough understanding of these core properties is essential for professionals working in chemical synthesis, drug development, and materials science.

References

- 1. This compound: Structure, Uses, and Key Properties Explained [vedantu.com]

- 2. This compound Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 3. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 4. byjus.com [byjus.com]

- 5. testbook.com [testbook.com]

- 6. Sulfuric acid - Wikipedia [en.wikipedia.org]

- 7. quora.com [quora.com]

- 8. NEET UG : this compound [unacademy.com]

- 9. Page loading... [guidechem.com]

- 10. This compound Formula with Solved Example [unacademy.com]

- 11. Sodium bisulfate - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. SATHEE: Chemistry this compound [sathee.iitk.ac.in]

- 14. This compound ion - Wikidata [wikidata.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Leaving group - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Preparation of Sulphuric Acid: Contact Process Explained [vedantu.com]

- 20. byjus.com [byjus.com]

- 21. m.youtube.com [m.youtube.com]

- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 23. ulm.edu [ulm.edu]

- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel Hydrogen Sulfate Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug discovery is in constant evolution, with a perpetual search for novel chemical entities that offer improved therapeutic profiles. Among these, hydrogen sulfate (B86663) compounds are emerging as a significant class of molecules with diverse applications. This technical guide provides an in-depth exploration of the discovery, synthesis, and therapeutic potential of novel hydrogen sulfate compounds, with a focus on two prominent examples: Clopidogrel (B1663587) this compound and Tianeptine (B1217405) sulfate. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and a thorough examination of the underlying signaling pathways.

Introduction to this compound Compounds in Medicinal Chemistry

This compound (HSO₄⁻), also known as bisulfate, is the conjugate base of sulfuric acid. In the realm of medicinal chemistry, the formation of a this compound salt of a drug molecule can significantly alter its physicochemical properties, such as solubility, stability, and bioavailability. This can lead to improved therapeutic efficacy and patient compliance. Beyond their role as salt forms, organic molecules containing a covalently bound sulfate group (sulfate esters) also exhibit a wide range of biological activities. This guide will delve into both of these aspects, showcasing the versatility of the this compound moiety in drug design and development.

Case Study 1: Clopidogrel this compound - An Antiplatelet Agent

Clopidogrel is a prodrug that, in its active form, is a potent antiplatelet agent used to inhibit blood clots in coronary artery disease, peripheral vascular disease, and cerebrovascular disease.[1] The commercially available and most widely studied form of this drug is its this compound salt.

Synthesis and Polymorphism

Clopidogrel this compound is synthesized from the racemic clopidogrel base, which is then resolved to obtain the therapeutically active S-enantiomer. The final step involves the formation of the this compound salt by reacting the clopidogrel base with sulfuric acid in a suitable solvent.[2]

A critical aspect of clopidogrel this compound is its existence in different polymorphic forms, with Form I and Form II being the most well-characterized.[3][4][5] Polymorphs are different crystalline structures of the same compound that can exhibit different physical properties, including stability and dissolution rates. The synthesis of a specific, pure polymorphic form is crucial for ensuring consistent drug performance.[3] Reactive crystallization and solvent-mediated transformation are techniques used to obtain the desired pure polymorphic forms.[3]

Experimental Protocol: Synthesis of Clopidogrel this compound (Form I)

This protocol is a generalized representation based on literature descriptions.[6]

Materials:

-

Clopidogrel base (S-enantiomer)

-

Methylene (B1212753) chloride

-

98% Sulfuric acid

-

Methyl isobutyl ketone (MIBK)

Procedure:

-

Dissolve the clopidogrel base in a mixture of methyl isobutyl ketone (MIBK) and methylene chloride.

-

Cool the solution to approximately -7°C.

-

In a separate vessel, prepare a solution of 98% sulfuric acid in MIBK and cool it to -10°C.

-

Slowly add the sulfuric acid solution to the clopidogrel base solution over a period of about 3 hours, while maintaining the temperature below 0°C.

-

After the addition is complete, stir the resulting suspension at 0°C for 3 hours.

-

Gradually raise the temperature to 25°C over 18 hours to allow for crystallization.

-

Collect the crystalline clopidogrel this compound (Form I) by filtration.

-

Wash the collected solid with acetone and dry under vacuum at 25°C.

Characterization of Polymorphic Forms:

The different polymorphic forms of clopidogrel this compound can be distinguished using various analytical techniques.

| Polymorph | Key Powder X-ray Diffraction (PXRD) Peaks (2θ)[3][5] | Key Fourier-Transform Infrared (FTIR) Absorption Bands (cm⁻¹)[3] | Differential Scanning Calorimetry (DSC) Melting Point (°C)[4] |

| Form I | 9.2°, 10.9°, 11.6° | 1043 | 181-190 |

| Form II | 8.9°, 9.8°, 12.4°, 13.0°, 13.8° | 867 | 177-182 |

| Amorphous | No characteristic peaks | 1067 | Not applicable |

Mechanism of Action and Signaling Pathway

Clopidogrel is a prodrug that requires in vivo bioactivation to its active thiol metabolite. This active metabolite then acts as an irreversible antagonist of the P2Y₁₂ receptor on the surface of platelets.[1][7] The P2Y₁₂ receptor is a chemoreceptor for adenosine (B11128) diphosphate (B83284) (ADP). By blocking this receptor, clopidogrel's active metabolite prevents ADP-induced platelet aggregation, thereby reducing the risk of thrombus formation.[1][8]

The signaling cascade initiated by ADP binding to the P2Y₁₂ receptor involves the inhibition of adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP).[8] Lower cAMP levels result in reduced phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in turn leads to the activation of the glycoprotein (B1211001) IIb/IIIa receptors, the final common pathway for platelet aggregation. By irreversibly blocking the P2Y₁₂ receptor, clopidogrel's active metabolite maintains higher intracellular cAMP levels, keeping VASP in its phosphorylated state and preventing platelet aggregation.[8]

Caption: Signaling pathway of Clopidogrel's antiplatelet action.

Case Study 2: Tianeptine Sulfate - A Novel Antidepressant Formulation

Tianeptine is an atypical antidepressant drug. While it has been available for many years as a sodium salt, a newer formulation, tianeptine sulfate, has been developed to improve its pharmacokinetic profile.[9][10]

Synthesis and Improved Properties

Tianeptine sulfate is synthesized from tianeptine free acid or its sodium salt by reaction with sulfuric acid.[11][12] The sulfate salt exists as a hemisulfate monohydrate.[11]

The development of the sulfate salt was driven by the desire to overcome some of the limitations of the sodium salt, such as its hygroscopicity and short duration of action.[10][13]

| Property | Tianeptine Sodium | Tianeptine Sulfate |

| Hygroscopicity | Deliquescent at ~60% relative humidity[11] | Non-hygroscopic[10] |

| Aqueous Solubility | High | Lower than sodium salt[14] |

| Absorption Rate | Rapid[11] | Slower, more sustained[10][13] |

| Dosing Frequency | Typically three times daily[15] | Once or twice daily[13] |

Experimental Protocol: Synthesis of Tianeptine Hemisulfate Monohydrate

This protocol is a generalized representation based on patent literature.[12]

Materials:

-

Tianeptine sodium

-

Water

-

Acetic acid

-

Sulfuric acid

Procedure:

-

Dissolve tianeptine sodium in a mixture of water and acetic acid.

-

Add a solution of sulfuric acid in a mixture of water and acetic acid to the tianeptine solution.

-

Allow the tianeptine hemisulfate monohydrate to crystallize from the solution.

-

Collect the crystalline product by filtration.

-

Wash the product and dry it under vacuum.

Mechanism of Action and Signaling Pathway

The mechanism of action of tianeptine is complex and not fully understood, but it is known to differ from that of typical antidepressants like selective serotonin (B10506) reuptake inhibitors (SSRIs).[16][17] A key aspect of tianeptine's action is its modulation of the glutamatergic system.[18][19]

Tianeptine is believed to normalize glutamatergic neurotransmission in brain regions like the hippocampus and amygdala, which are implicated in mood regulation.[16] It is thought to influence the activity of AMPA and NMDA glutamate (B1630785) receptors.[18] This modulation of the glutamatergic system may protect against the negative effects of stress on neuronal plasticity.[9] Furthermore, tianeptine has been shown to be a full agonist at the µ-opioid receptor, which may contribute to its anxiolytic and mood-elevating effects.[18]

Caption: Proposed mechanisms of action for Tianeptine.

Future Directions and Conclusion

The examples of clopidogrel this compound and tianeptine sulfate highlight the significant potential of this compound compounds in drug development. The formation of this compound salts can offer a viable strategy to improve the physicochemical and pharmacokinetic properties of drug candidates. Furthermore, the broader class of organic sulfates continues to be a source of novel therapeutic agents with diverse biological activities.

Future research in this area will likely focus on:

-

Systematic screening of this compound salts of existing and new drug candidates to identify forms with optimal properties.

-

Discovery and development of novel organic sulfates with unique therapeutic profiles.

-

A deeper understanding of the signaling pathways directly modulated by this compound compounds, independent of hydrogen sulfide (B99878) donation.

References

- 1. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. lupinepublishers.com [lupinepublishers.com]

- 6. data.epo.org [data.epo.org]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. Tianeptine - Wikipedia [en.wikipedia.org]

- 10. purelife-bio.com [purelife-bio.com]

- 11. US8198268B2 - Tianeptine sulfate salt forms and methods of making and using the same - Google Patents [patents.google.com]

- 12. TWI492937B - Tianeptine sulfate salt forms and methods of making and using the same - Google Patents [patents.google.com]

- 13. bloomtechz.com [bloomtechz.com]

- 14. Reddit - The heart of the internet [reddit.com]

- 15. Quality-by-design applied development of tianeptine sodium sustained-release once-a-day dosing tablet | Semantic Scholar [semanticscholar.org]

- 16. The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The neurobiological properties of tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What is the mechanism of Tianeptine Sodium? [synapse.patsnap.com]

A Preliminary Investigation into the Reactivity of Hydrogen Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen sulfate (B86663) (HSO₄⁻), also known as bisulfate, is the conjugate base of sulfuric acid. As a key intermediate in various chemical and biological processes, its reactivity is of significant interest in fields ranging from industrial catalysis to pharmacology. This technical guide provides a preliminary investigation into the chemical reactivity of the hydrogen sulfate anion, its role in biological systems, and standardized protocols for its study. While often associated with its parent compound, sulfuric acid, this compound exhibits distinct chemical behaviors as a moderately strong acid and a participant in specific organic and inorganic reactions. In biological contexts, it is the terminal product of the oxidation of the gasotransmitter hydrogen sulfide (B99878) (H₂S), linking it to critical signaling pathways. This document summarizes key reactions, presents quantitative data, outlines experimental methodologies, and provides visual diagrams of relevant pathways and workflows to serve as a foundational resource for the scientific community.

Chemical Properties and Reactivity

The this compound anion is an oxoanion of sulfur with a tetrahedral structure.[1][2] Its reactivity is primarily dictated by its acidic proton and the stability of the resulting sulfate ion (SO₄²⁻).

Acid-Base Chemistry

This compound is considered a weak acid, although it is stronger than many common weak acids.[2][3] In aqueous solution, it establishes an equilibrium, donating a proton to water to form the hydronium ion (H₃O⁺) and the sulfate ion (SO₄²⁻).[1][4]

Reaction with Water: HSO₄⁻(aq) + H₂O(l) ⇌ SO₄²⁻(aq) + H₃O⁺(aq)[4]

This equilibrium is a cornerstone of its chemical behavior, influencing the pH of solutions and its participation in proton transfer reactions. According to the Brønsted-Lowry theory, in this reaction, water acts as a base by accepting a proton from the better proton donor, HSO₄⁻.[4]

Reactions with Inorganic Compounds

This compound can react with other ions in solution. For instance, it reacts with nitrate (B79036) ions to form sulfate ions and nitrous acid.[1]

Reaction with Nitrate: HSO₄⁻(aq) + NO₂⁻(aq) → SO₄²⁻(aq) + HNO₂(aq)[1]

Salts of this compound, such as sodium this compound (NaHSO₄), are used in various applications, including as a solid acid catalyst and in water treatment to remove residual chlorine.[1][4][5]

Role in Organic Chemistry

While its parent, sulfuric acid (H₂SO₄), is more widely known as a powerful dehydrating agent and catalyst in organic synthesis, this compound and its salts also play important roles.[6][7]

-

Catalysis: Sodium this compound (NaHSO₄·H₂O) has been demonstrated to be an effective, reusable, and environmentally benign heterogeneous acid catalyst for various organic reactions, such as the one-pot synthesis of amidoalkyl naphthols.[5] It offers an alternative to corrosive liquid acids like H₂SO₄.[5]

-

Dehydration Reactions: In the acid-catalyzed dehydration of alcohols to form alkenes, the conjugate base of sulfuric acid, HSO₄⁻, is considered a very poor nucleophile, which favors elimination reactions over substitution.[6]

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to this compound.

Table 1: Physical and Chemical Properties of this compound (HSO₄⁻)

| Property | Value | Source |

|---|---|---|

| Molar Mass | 97.07 g/mol | [3] |

| Acidity (pKa) | ~1.99 | [8] |

| Formal Oxidation State of Sulfur | +6 | [3] |

| Net Charge | -1 | [2][3] |

| Structure | Tetrahedral |[1][2] |

Table 2: Summary of Key Reactions Involving this compound

| Reactants | Products | Reaction Type | Significance |

|---|---|---|---|

| HSO₄⁻ + H₂O | SO₄²⁻ + H₃O⁺ | Acid-Base Dissociation | Establishes pH in aqueous solutions.[1][4] |

| HSO₄⁻ + NO₂⁻ | SO₄²⁻ + HNO₂ | Anion Exchange | Inorganic synthesis.[1] |

| Alcohol + H₂SO₄ (forms HSO₄⁻) | Alkene + H₂O | Acid-Catalyzed Dehydration | HSO₄⁻ acts as a non-nucleophilic base.[6] |

| Aldehyde + 2-naphthol (B1666908) + Amide | Amidoalkyl naphthol | Heterogeneous Catalysis (with NaHSO₄) | Green chemistry applications.[5] |

Role in Biological Systems: The Link to Hydrogen Sulfide Signaling

While this compound itself is not a primary signaling molecule, it is the critical end-product of the metabolic oxidation of hydrogen sulfide (H₂S) , a recognized gasotransmitter alongside nitric oxide (NO) and carbon monoxide (CO).[9][10] Understanding the reactivity of HSO₄⁻ in a biological context requires examining the lifecycle of H₂S.

H₂S is endogenously produced in mammalian tissues from L-cysteine via enzymes such as cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE).[11][12] It plays crucial roles in:

-

Vasodilation: H₂S relaxes smooth muscles, contributing to the regulation of blood pressure.[10]

-

Neuromodulation: It modulates neuronal activity and has been implicated in memory formation.[9][10]

-

Inflammation and Apoptosis: H₂S regulates the cell cycle, apoptosis, and oxidative stress.[9]

The signaling actions of H₂S are mediated through mechanisms like the S-sulfhydration of protein cysteine residues and interaction with metalloproteins.[13][14] Following its signaling role, H₂S is cleared from the body through a mitochondrial oxidation pathway. This pathway converts H₂S sequentially to persulfide, sulfite (B76179) (SO₃²⁻), and finally to sulfate (SO₄²⁻) , which is then excreted in the urine.[13]

Experimental Protocols

Protocol: Gravimetric Analysis of a Soluble Sulfate

This protocol provides a method for the quantitative determination of sulfate in a solution by precipitating it as barium sulfate.

Objective: To determine the concentration of sulfate ions in an aqueous sample.

Materials:

-

Sulfate-containing sample solution

-

6 M Hydrochloric acid (HCl)

-

0.2 M Barium chloride (BaCl₂) solution

-

Ashless filter paper

-

Distilled water

-

Beakers, graduated cylinders, heating plate, funnel, Muffle furnace

Methodology:

-

Sample Preparation: Accurately measure a known volume of the sulfate solution into a 400 mL beaker. Dilute with approximately 150 mL of distilled water.

-

Acidification: Add 4 mL of 6 M HCl to the solution. This prevents the precipitation of other barium salts like barium carbonate or phosphate. Heat the solution to near boiling.

-

Precipitation: While stirring the hot solution, slowly add the 0.2 M BaCl₂ solution. Adding the precipitating agent slowly to a hot solution promotes the formation of larger, more easily filterable crystals. Continue adding BaCl₂ until no further precipitation is observed. Add a small excess to ensure complete precipitation.

-

Digestion: Keep the solution hot (just below boiling) for approximately 30-60 minutes. This process, known as digestion, allows smaller particles to dissolve and reprecipitate onto larger ones, resulting in a purer precipitate with a larger particle size.

-

Filtration and Washing: Decant the clear supernatant through an ashless filter paper. Wash the precipitate in the beaker with small portions of hot distilled water, decanting the washings through the filter. Transfer the precipitate to the filter paper and continue washing until the filtrate shows no turbidity upon addition of a drop of silver nitrate (AgNO₃) solution (indicating the absence of chloride ions from the excess BaCl₂).

-

Drying and Ignition: Carefully fold the filter paper containing the precipitate and place it in a crucible of known weight. Heat the crucible gently at first to char the filter paper, then transfer to a muffle furnace and ignite at 800-900°C for at least one hour. This removes the filter paper and dries the precipitate to a constant weight.

-

Weighing and Calculation: Cool the crucible in a desiccator and weigh it. The mass of the BaSO₄ precipitate can be used to calculate the original mass of sulfate in the sample using stoichiometric ratios.

Protocol: Synthesis of Sulfated Small Molecules

This protocol describes a general method for the sulfation of an alcohol using a sulfur trioxide-amine complex, a common procedure in drug development for modifying the polarity and biological activity of a molecule.[15]

Objective: To introduce a sulfate group onto a small molecule containing a hydroxyl group.

Materials:

-

Substrate (e.g., an alcohol or phenol)

-

Sulfating agent (e.g., sulfur trioxide pyridine (B92270) complex, SO₃·Py)

-

Anhydrous aprotic solvent (e.g., pyridine, DMF, or DCM)

-

Quenching solution (e.g., saturated sodium bicarbonate)

-

Apparatus for anhydrous reactions (oven-dried glassware, inert atmosphere like N₂ or Ar)

-

Magnetic stirrer, ice bath

Methodology:

-

Reaction Setup: Under an inert atmosphere, dissolve the substrate in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial as sulfation reactions can be exothermic.

-

Addition of Sulfating Agent: Add the SO₃·Py complex to the stirred solution portion-wise over 15-30 minutes. The complex is a solid and should be handled in a dry environment.

-

Reaction Monitoring: Allow the reaction to stir at 0°C or room temperature for several hours (typically 2-24h). Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add the quenching solution to neutralize the excess sulfating agent and any acidic byproducts.

-

Workup and Isolation: Transfer the mixture to a separatory funnel. The product, now a sulfate salt, is typically water-soluble. Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material or nonpolar impurities.

-

Purification: The sulfated product in the aqueous layer can be purified using techniques like reversed-phase chromatography or ion-exchange chromatography. The final product is often isolated as a sodium or ammonium (B1175870) salt after lyophilization.

Conclusion

The this compound anion possesses a distinct and important reactivity profile. As a moderately strong acid, it plays a role in both inorganic and organic reactions, and its salts serve as valuable solid acid catalysts. In biology, its primary significance lies in being the terminal, stable oxidation product of the vital H₂S signaling pathway. The experimental protocols detailed herein provide standardized methods for quantifying sulfate and for synthesizing sulfated molecules, which are crucial for further research into its properties and for the development of new therapeutics. This guide serves as a foundational resource, encouraging a more nuanced understanding of this compound's chemistry and its place within the broader landscape of sulfur biochemistry.

References

- 1. NEET UG : this compound [unacademy.com]

- 2. byjus.com [byjus.com]

- 3. This compound Formula with Solved Example [unacademy.com]

- 4. This compound: Structure, Uses, and Key Properties Explained [vedantu.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. youtube.com [youtube.com]

- 7. Sulfuric acid - Wikipedia [en.wikipedia.org]

- 8. SATHEE: Chemistry this compound [satheeneet.iitk.ac.in]

- 9. Hydrogen sulfide in signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological functions of hydrogen sulfide - Wikipedia [en.wikipedia.org]

- 11. Hydrogen Sulfide Chemical Biology: Pathophysiological roles and detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Hydrogen sulfide signaling in mitochondria and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signaling pathways for the vascular effects of hydrogen sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Pivotal Role of Hydrogen Sulfate in Atmospheric Chemistry: A Technical Guide

An In-depth Examination of its Formation, Transformation, and Climatic Impact

For Immediate Release

[City, State] – Hydrogen sulfate (B86663) (HSO₄⁻) and its protonated form, sulfuric acid (H₂SO₄), are central to a wide array of atmospheric processes, from the formation of new aerosol particles that influence cloud formation and climate to the chemical pathways that determine regional air quality. This technical guide provides a comprehensive overview of the atmospheric chemistry of hydrogen sulfate, intended for researchers, scientists, and professionals in atmospheric science and drug development. It details the primary formation pathways, key reactions, and the significant environmental impacts of this critical atmospheric species.

Introduction: The Significance of Atmospheric Sulfate

Sulfuric acid is a key component in the Earth's atmosphere, primarily produced from the oxidation of sulfur dioxide (SO₂).[1] This oxidation can occur through gas-phase, aqueous-phase, and heterogeneous reactions.[1] The resulting sulfuric acid and its deprotonated form, this compound, are crucial for the formation of new aerosol particles, a process known as nucleation.[2][3] These particles, in turn, act as cloud condensation nuclei (CCN), which are fundamental to cloud formation and have a significant impact on the Earth's radiative balance and climate.[4]

Formation Pathways of Atmospheric this compound

The formation of this compound in the atmosphere is a multi-step process initiated by the oxidation of sulfur dioxide. The primary pathways are detailed below.

The most significant gas-phase oxidation pathway for SO₂ is its reaction with the hydroxyl radical (OH).[1][5] This reaction is a key rate-limiting step in the formation of atmospheric sulfuric acid.[6]

The overall reaction proceeds as follows: SO₂ + OH· + M → HOSO₂· + M HOSO₂· + O₂ → SO₃ + HO₂· SO₃ + H₂O + M → H₂SO₄ + M

The reaction rate is dependent on temperature and pressure, with the rate constant showing a positive temperature dependence at high pressures and a negative temperature dependence at low pressures.[7][8][9] The presence of water vapor can also influence the reaction rate, acting as a third-body quencher.[10]

Aqueous-phase oxidation of dissolved SO₂ (S(IV)) within cloud and fog droplets is a major contributor to sulfate formation.[1][11] The most important oxidants in this phase are dissolved hydrogen peroxide (H₂O₂) and ozone (O₃).[1]

The reactions are as follows:

-

Oxidation by H₂O₂: HSO₃⁻ + H₂O₂ → SO₄²⁻ + H₂O + H⁺

-

Oxidation by O₃: HSO₃⁻ + O₃ → SO₄²⁻ + O₂ + H⁺

The oxidation by H₂O₂ is particularly efficient in near-neutral solutions, but the acidity produced can be self-limiting.[1] Transition metal ions, such as Fe(III) and Mn(II), can also catalyze the oxidation of dissolved SO₂.[11][12]

Heterogeneous reactions on the surface of aerosols, such as mineral dust and soot, provide an alternative pathway for SO₂ oxidation.[13] These reactions can be particularly important in polluted environments where aerosol concentrations are high.[13][14] The uptake of SO₂ onto these surfaces can be followed by oxidation by various species, including O₃ and NO₂.[13][15]

Mandatory Visualization: Atmospheric Sulfur Transformation Pathways

The following diagram illustrates the key pathways for the formation of atmospheric this compound and its role in new particle formation.

Caption: Key atmospheric pathways of sulfur dioxide oxidation to form sulfuric acid/hydrogen sulfate and its subsequent role in new particle formation.

Role in New Particle Formation (NPF)

Sulfuric acid is a critical precursor for atmospheric new particle formation.[3][4] Even at very low concentrations, gaseous sulfuric acid can form stable molecular clusters, often with water molecules.[16][17] The presence of other atmospheric trace gases, such as ammonia (B1221849) (NH₃) and highly oxygenated organic molecules (HOMs), can significantly enhance the rate of nucleation by stabilizing these clusters.[2][4][17]

Once formed, these new particles can grow through the condensation of sulfuric acid and other condensable vapors, as well as by coagulation with other particles.[3] This growth is a critical step for them to reach sizes large enough to act as cloud condensation nuclei.

Mandatory Visualization: Experimental Workflow for Studying NPF

The diagram below outlines a typical experimental workflow for investigating sulfuric acid-driven new particle formation in a laboratory setting.

Caption: A generalized experimental workflow for laboratory studies of new particle formation from sulfuric acid and other precursors.

Data Presentation: Key Quantitative Data

The following tables summarize key quantitative data related to the atmospheric chemistry of this compound.

Table 1: Gas-Phase Reaction Rate Constants

| Reaction | Rate Constant (k) | Temperature (K) | Conditions | Reference(s) |

| SO₂ + OH + M → HOSO₂ + M | k₀ ≈ 3.3 x 10⁻³¹ (T/300)⁻⁴.³ cm⁶ molecule⁻² s⁻¹ | 298 | Low-pressure limit | [18] |

| k∞ ≈ 1.3 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 298 | High-pressure limit | [7][8][9] | |

| HOSO₂ + O₂ → SO₃ + HO₂ | ~ 4 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | 298 | General literature |

Table 2: Aqueous-Phase Parameters and Reaction Rates

| Parameter / Reaction | Value | Temperature (K) | Conditions / Notes | Reference(s) |

| Henry's Law Constant for SO₂ (Kн) | 1.2 mol kg⁻¹ bar⁻¹ | 298 | [19][20][21] | |

| S(IV) + H₂O₂ | k ≈ 7.4 x 10⁷ L mol⁻¹ s⁻¹ | 298 | pH dependent | [1] |

| S(IV) + O₃ | k ≈ 3.7 x 10⁵ L mol⁻¹ s⁻¹ | 298 | pH dependent | [1] |

Table 3: Atmospheric Concentrations

| Species | Typical Concentration Range | Location / Conditions | Reference(s) |

| H₂SO₄ (gas) | 1 x 10⁶ to 1.6 x 10⁷ molecules cm⁻³ | Boundary Layer (during NPF events) | [3] |

| SO₂ | < 1 ppb to > 100 ppb | Varies from remote to polluted areas | General literature |

| OH Radical | ~ 1 x 10⁶ molecules cm⁻³ | Daytime average | [10] |

Experimental Protocols

The study of this compound's atmospheric chemistry relies on a combination of field measurements, laboratory experiments, and modeling.

A common and highly sensitive technique for measuring gaseous sulfuric acid is Chemical Ionization Mass Spectrometry (CIMS) .

-

Principle: Ambient air is drawn into an ion-molecule reaction region. A reagent ion (e.g., NO₃⁻) is introduced, which selectively reacts with H₂SO₄ to form a stable cluster ion (e.g., HSO₄⁻·HNO₃). This product ion is then detected by a mass spectrometer.

-

Methodology:

-

Sampling: Air is sampled through an inlet designed to minimize the loss of "sticky" H₂SO₄ molecules.

-

Ionization: The sample flow is mixed with a flow of reagent ions generated by a radioactive source or corona discharge.

-

Detection: The resulting product ions are guided by electric fields into a mass analyzer (typically a quadrupole) and detected, allowing for quantification of the original H₂SO₄ concentration.

-

Sulfate aerosol concentrations are typically determined by collecting particles on a filter followed by offline analysis.

-

Principle: Aerosol particles are collected from a known volume of air onto a filter. The collected material is then extracted and analyzed for its sulfate content.

-

Methodology:

-

Collection: Air is drawn through a filter (e.g., mixed cellulose (B213188) ester) using a calibrated sampling pump.[22] A size-selective inlet (e.g., PM₂.₅) is often used to collect particles of a specific size range.

-

Extraction: The filter is placed in a vial with a known volume of a solvent (e.g., deionized water or an eluent solution).[22]

-

Analysis: The extract is analyzed for sulfate concentration using Ion Chromatography (IC) . The solution is injected into a column that separates different ions, which are then detected by a conductivity detector.[22][23]

-

Laboratory experiments often utilize flow tube or aerosol chamber reactors to study reaction kinetics and nucleation under controlled conditions.

-

Principle: Precursor gases (SO₂, oxidants, etc.) are introduced into a reactor at controlled concentrations, temperatures, and humidity. The evolution of reactants and products (gaseous H₂SO₄ and newly formed particles) is monitored over time.

-

Methodology (for a flow tube experiment):

-

Precursor Generation: OH radicals are often generated in situ via the photolysis of O₃ in the presence of water vapor.[16]

-

Reaction: A controlled flow of SO₂ is introduced into the main flow containing the OH radicals. The reaction time is determined by the flow velocity and the length of the reactor.

-

Detection: Instruments placed at the exit of the flow tube measure the concentrations of H₂SO₄ (using CIMS) and the number and size distribution of any newly formed particles (using a Condensation Particle Counter and a Scanning Mobility Particle Sizer).[16]

-

Conclusion and Future Directions

This compound is an undeniably critical species in atmospheric chemistry. Its formation from the oxidation of SO₂ and its subsequent role in new particle formation have profound implications for air quality, cloud properties, and the global climate. While the fundamental pathways are well-established, significant uncertainties remain, particularly concerning the complex interplay between sulfuric acid, organic compounds, and amines in nucleation, and the relative importance of heterogeneous reaction pathways in different atmospheric environments. Future research, combining advanced analytical techniques, sophisticated laboratory simulations, and comprehensive atmospheric models, will be essential to further refine our understanding of the multifaceted role of this compound in the Earth's atmosphere.

References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. Multicomponent new particle formation from sulfuric acid, ammonia, and biogenic vapors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acp.copernicus.org [acp.copernicus.org]

- 4. youtube.com [youtube.com]

- 5. ACPD - Contribution of the gas-phase reaction between hydroxyl radical and sulfur dioxide to the sulfate aerosol over West Pacific [acp.copernicus.org]

- 6. pnas.org [pnas.org]

- 7. Reaction of SO2 with OH in the atmosphere - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. truhlar.chem.umn.edu [truhlar.chem.umn.edu]

- 9. researchgate.net [researchgate.net]

- 10. acp.copernicus.org [acp.copernicus.org]

- 11. researchgate.net [researchgate.net]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. acp.copernicus.org [acp.copernicus.org]

- 14. acp.copernicus.org [acp.copernicus.org]

- 15. Atmospheric sulfate aerosol formation enhanced by interfacial anions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rapid Formation of Sulfuric Acid Particles at Near-Atmospheric Conditions | Semantic Scholar [semanticscholar.org]

- 17. acp.copernicus.org [acp.copernicus.org]

- 18. acp.copernicus.org [acp.copernicus.org]

- 19. researchgate.net [researchgate.net]

- 20. echemi.com [echemi.com]

- 21. Sulfur dioxide [webbook.nist.gov]

- 22. osha.gov [osha.gov]

- 23. atsdr.cdc.gov [atsdr.cdc.gov]

fundamental differences between hydrogen sulfate and sulfuric acid

An In-depth Technical Guide to the Fundamental Differences Between Hydrogen Sulfate (B86663) and Sulfuric Acid

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the core distinctions between sulfuric acid (H₂SO₄) and its conjugate base, the hydrogen sulfate ion (HSO₄⁻), also known as bisulfate. A precise understanding of their respective structures, properties, and behavior in solution is critical for applications ranging from chemical synthesis to pharmaceutical formulation.

Core Chemical Identity and Structure

Sulfuric acid is a covalent molecule, while this compound is an ion.[1][2][3] This fundamental difference underpins all other distinctions. Sulfuric acid is a diprotic acid, meaning it can donate two protons.[4] The this compound ion is the intermediate species formed after the loss of the first proton.[5][6]

-

Sulfuric Acid (H₂SO₄): A neutral molecule where a central sulfur atom is covalently bonded to two hydroxyl (-OH) groups and double-bonded to two oxygen atoms.[4][7] The molecule exhibits a tetrahedral geometry around the sulfur atom.[4][7][8]

-

This compound (HSO₄⁻): An anion with a net charge of -1.[1][2][9] It is formed when sulfuric acid loses one proton.[1][5] Structurally, it is similar to sulfuric acid, but one of the hydroxyl groups is deprotonated, leaving a negatively charged oxygen atom. The geometry remains tetrahedral.[1][6][10]

The relationship between sulfuric acid, this compound, and the sulfate ion (SO₄²⁻) is defined by a two-step dissociation process in aqueous solution.

Physicochemical and Acidic Properties

The conversion from a neutral molecule to an ion results in significant changes in physical and chemical properties. Sulfuric acid is a strong acid, readily donating its first proton, while this compound is a considerably weaker acid.[10][11]

Table 1: Comparison of Physicochemical Properties

| Property | Sulfuric Acid (H₂SO₄) | This compound (HSO₄⁻) |

| Molar Mass | 98.079 g/mol [4][11] | 97.0715 g/mol [2] |

| Appearance | Colorless, viscous, oily liquid[4][11][12] | Typically a white powder in its salt form (e.g., NaHSO₄)[2][5] |

| pKa₁ | ≈ -3 (strong acid)[11][13][14] | N/A |

| pKa₂ | 1.99 (for the HSO₄⁻ species it forms)[15] | 1.99 (acidity of the ion itself)[15] |

| Charge | 0 (Neutral Molecule) | -1 (Anion)[1][2][9] |

| Density | ~1.83 g/cm³[11][16] | ~2.345 g/cm³ (for sodium bisulfate salt)[2] |

| Melting Point | 10.37 °C[7][16] | ~58.5 °C (for sodium bisulfate salt)[2] |

| Boiling Point | 337 °C[7][16] | N/A (decomposes) |

| Role | Strong diprotic acid, dehydrating agent, oxidizing agent[7][11] | Weak acid, conjugate base of sulfuric acid[5][6][10] |

Experimental Characterization and Differentiation

Several standard laboratory techniques can be employed to distinguish between sulfuric acid and this compound, primarily by probing their acidic properties or unique vibrational signatures.

Acid-Base Titration

Titration with a strong base, such as sodium hydroxide (B78521) (NaOH), can quantify the acidic protons. Sulfuric acid is a diprotic acid, and its neutralization occurs in two steps:

-

H₂SO₄ + NaOH → NaHSO₄ + H₂O

-

NaHSO₄ + NaOH → Na₂SO₄ + H₂O

The overall reaction is: H₂SO₄ + 2NaOH → Na₂SO₄ + 2H₂O.[17]

Experimental Protocol: Potentiometric Titration of Sulfuric Acid

-

Preparation: Calibrate a pH meter. Accurately prepare a standard solution of NaOH (e.g., 0.1 M). Pipette a precise volume of the unknown sulfuric acid solution into a beaker and dilute with deionized water.

-

Titration: Place the beaker on a magnetic stirrer and immerse the pH electrode. Add the NaOH titrant in small, measured increments from a burette.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot pH versus the volume of NaOH added. Two inflection points may be observed, corresponding to the neutralization of the first and second protons. The first equivalence point is difficult to resolve due to the high acidity of H₂SO₄. The second equivalence point, corresponding to the neutralization of HSO₄⁻, is more readily identifiable. The volume of titrant required to reach the equivalence points is used to calculate the initial concentration of the acid.[17][18]

Vibrational Spectroscopy (Raman and IR)

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying molecules based on their unique vibrational modes. H₂SO₄ and HSO₄⁻ have distinct spectral signatures.

-

Principle: Covalent bonds vibrate at specific frequencies. The S=O, S-O, and O-H bonds in sulfuric acid and this compound absorb infrared radiation or scatter Raman light at characteristic frequencies. These spectra act as molecular "fingerprints."

-

Differentiation: Studies have shown that the symmetric S-(OH) stretching modes and SO₃ stretching modes for the bisulfate ion can be clearly resolved from the bands corresponding to undissociated sulfuric acid molecules.[19][20] For example, Raman spectroscopy can distinguish the sharp peak around 1055 cm⁻¹ assigned to "free" aqueous HSO₄⁻ from peaks associated with H₂SO₄.[20]

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: Place the aqueous solution of the acid in a suitable cuvette or sample holder. For concentrated acids, appropriate safety precautions are mandatory.

-

Instrument Setup: Configure the Raman spectrometer, selecting an appropriate laser excitation wavelength and power to avoid sample degradation and fluorescence.

-

Spectrum Acquisition: Acquire the Raman spectrum over the desired wavenumber range (e.g., 400-1400 cm⁻¹ to observe key sulfur-oxygen vibrations).

-

Data Analysis: Process the spectrum to remove baseline effects. Identify and assign peaks by comparing their positions to established literature values for H₂SO₄, HSO₄⁻, and SO₄²⁻.[19][21] The relative intensities of these peaks can be used for quantitative analysis of the species in solution.[21][22]

Electrical Conductivity Measurement

The electrical conductivity of a sulfuric acid solution is dependent on the concentration and mobility of the ions present (H₃O⁺, HSO₄⁻, and SO₄²⁻).[11][23] Pure sulfuric acid exhibits high conductivity due to self-protonation (autoprotolysis).[11] In aqueous solutions, the conductivity profile as a function of concentration is complex, reflecting the changing relative amounts of the different ionic species from the two dissociation steps.

Experimental Protocol: Conductivity Measurement

-

Instrument Calibration: Calibrate the conductivity meter using standard solutions of known conductivity (e.g., KCl solutions).

-

Sample Preparation: Prepare a series of sulfuric acid solutions of varying concentrations. Maintain all solutions at a constant temperature, as conductivity is temperature-dependent.[23][24]

-

Measurement: Immerse the conductivity probe in each solution, ensuring no air bubbles are trapped on the electrode surfaces. Allow the reading to stabilize and record the conductivity.

-

Analysis: Plot conductivity versus concentration. The resulting curve can be compared to reference data to determine the concentration of an unknown sample.[23][24] While this method does not directly measure H₂SO₄ versus HSO₄⁻, the conductivity is a direct consequence of the equilibrium between these species in solution.

Conclusion

The fundamental difference between sulfuric acid and this compound is that the former is a neutral molecule and the latter is its anionic conjugate base. This distinction governs their acidity, physical properties, and chemical reactivity. For researchers, scientists, and drug development professionals, recognizing this difference is paramount for controlling reaction conditions, understanding solution equilibria, and ensuring the stability and efficacy of formulations where pH and ionic strength are critical parameters. The experimental techniques outlined provide robust methods for the characterization and quantification of these crucial chemical species.

References

- 1. This compound: Structure, Uses, and Key Properties Explained [vedantu.com]

- 2. This compound Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 3. reddit.com [reddit.com]

- 4. Sulfuric Acid: Structure, Manufacture, Properties and Uses [allen.in]

- 5. testbook.com [testbook.com]

- 6. SATHEE: Chemistry this compound [sathee.iitk.ac.in]

- 7. britannica.com [britannica.com]

- 8. The difference between sulfurous acid and sulfuric acid_Chemicalbook [chemicalbook.com]

- 9. This compound Formula, Structure, Properties, Uses [pw.live]

- 10. byjus.com [byjus.com]

- 11. Sulfuric acid - Wikipedia [en.wikipedia.org]

- 12. Sulfuric Acid Formula, Structure, Properties, Uses [pw.live]

- 13. global.oup.com [global.oup.com]

- 14. chem.ucla.edu [chem.ucla.edu]

- 15. Appendix C: Dissociation Constants and pKa Values for Acids at 25°C [2012books.lardbucket.org]

- 16. Sulfuric Acid | Properties & Structure - Lesson | Study.com [study.com]

- 17. cvet.tu.edu.iq [cvet.tu.edu.iq]

- 18. titrations.info [titrations.info]

- 19. pubs.acs.org [pubs.acs.org]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. lweb.cfa.harvard.edu [lweb.cfa.harvard.edu]

- 22. Monitoring Sulfuric Acid and Temperature Using Raman Spectroscopy and Multivariate Chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. scribd.com [scribd.com]

An In-depth Technical Guide to the Synthesis of Alkali Metal Hydrogen Sulfates

Abstract: This whitepaper provides a comprehensive technical overview of the synthesis of alkali metal hydrogen sulfates, with a primary focus on sodium hydrogen sulfate (B86663) (NaHSO₄), alongside potassium (KHSO₄) and lithium (LiHSO₄) analogs. It is intended for an audience of researchers, chemists, and professionals in the chemical and pharmaceutical industries. This guide details prevalent industrial and laboratory-scale synthesis methodologies, offering step-by-step experimental protocols. Quantitative data on reaction parameters and physicochemical properties are systematically presented in tabular format for comparative analysis. Additionally, reaction pathways and experimental workflows are illustrated using logical diagrams to enhance comprehension and practical application.

Introduction

Alkali metal hydrogen sulfates, also known as bisulfates, are acidic salts of sulfuric acid. They are characterized by the presence of the hydrogen sulfate anion (HSO₄⁻). These compounds serve as crucial reagents and intermediates in a wide array of applications, including as pH-lowering agents, industrial cleaning compounds, catalysts in organic synthesis, and as precursors for other chemical products.[1][2] Sodium this compound, in particular, is a widely used commodity chemical, valued for its properties as a solid acid that is safer and easier to handle than liquid sulfuric acid.[1]

This guide elucidates the core chemical principles and practical methodologies for the synthesis of these important inorganic compounds.

Synthesis Methodologies

The synthesis of alkali metal hydrogen sulfates is primarily achieved through the partial neutralization of sulfuric acid with an appropriate alkali metal base or salt. Industrial production often favors cost-effective raw materials and high-temperature processes, while laboratory preparations may prioritize purity and stoichiometric control.

Sodium this compound (NaHSO₄)

Industrial Production: The Mannheim Process

The dominant industrial method for producing sodium this compound is the Mannheim process, which involves the high-temperature reaction between sodium chloride (NaCl) and sulfuric acid (H₂SO₄).[1][3] This exothermic reaction is the first step in the production of both sodium sulfate and hydrogen chloride (hydrochloric acid).[1][4]

-

Reaction: NaCl + H₂SO₄ → NaHSO₄ + HCl(g)

The process is typically carried out in a Mannheim furnace at elevated temperatures.[3] The molten sodium this compound is then cooled and solidified into a bead or granular form.[1]

Laboratory Synthesis

In a laboratory setting, sodium this compound can be synthesized through several routes:

-

Neutralization of Sodium Hydroxide (B78521): This method involves the careful, stoichiometric reaction of sodium hydroxide (NaOH) with sulfuric acid.[5]

-

Reaction: NaOH + H₂SO₄ → NaHSO₄ + H₂O

-

-

Reaction with Sodium Sulfate: An alternative method involves reacting sodium sulfate (Na₂SO₄) with an equimolar amount of sulfuric acid, typically at temperatures below the melting point of NaHSO₄ in an aqueous medium.[5][6]

-

Reaction: Na₂SO₄ + H₂SO₄ → 2NaHSO₄

-

Potassium this compound (KHSO₄)

Potassium this compound is produced via methods analogous to its sodium counterpart. It is a key intermediate in the production of potassium sulfate from potassium chloride.[7]

-

Reaction of Potassium Chloride with Sulfuric Acid: This is the initial step of the Mannheim process for potassium sulfate production.[7]

-

Reaction: KCl + H₂SO₄ → KHSO₄ + HCl(g)

-

-

Neutralization of Potassium Hydroxide: In the laboratory, equimolar amounts of potassium hydroxide (KOH) and sulfuric acid are reacted.[8]

-

Reaction: KOH + H₂SO₄ → KHSO₄ + H₂O

-

-

Reaction with Potassium Sulfate: Heating potassium sulfate with sulfuric acid also yields the this compound salt.[2]

-

Reaction: K₂SO₄ + H₂SO₄ → 2KHSO₄

-

Lithium this compound (LiHSO₄)

Lithium this compound is typically prepared from lithium carbonate or lithium hydroxide, as lithium chloride is less reactive in this context.

-

Reaction of Lithium Carbonate with Sulfuric Acid: A common laboratory method involves reacting lithium carbonate (Li₂CO₃) with sulfuric acid. The evolution of carbon dioxide gas drives the reaction to completion.[9]

-

Reaction: Li₂CO₃ + H₂SO₄ → Li₂SO₄ + H₂O + CO₂

-

Note: This initially produces lithium sulfate, which can then be converted to lithium this compound by crystallization from a sulfuric acid solution.[10]

-

-

Neutralization of Lithium Hydroxide: The reaction of lithium hydroxide (LiOH) with sulfuric acid is another viable route.

-

Reaction: LiOH + H₂SO₄ → LiHSO₄ + H₂O

-

Data Presentation: Properties and Synthesis Parameters

Physicochemical Properties of Alkali Metal Hydrogen Sulfates

The following table summarizes key physical and chemical properties of the anhydrous and monohydrate forms of sodium, potassium, and lithium hydrogen sulfates.

| Property | Sodium this compound (Anhydrous) | Sodium this compound (Monohydrate) | Potassium this compound | Lithium this compound |

| Formula | NaHSO₄ | NaHSO₄·H₂O | KHSO₄ | LiHSO₄ |

| Molar Mass ( g/mol ) | 120.06[1] | 138.07[1] | 136.17[2] | 104.01 |

| Appearance | White solid[1] | Colorless to white crystals[11] | White, deliquescent crystals[2] | White crystalline solid |

| Density (g/cm³) | 2.742[1] | 1.8 - 2.103[1][12] | ~2.3[2] | 2.123 |

| Melting Point (°C) | 315 (decomposes)[1] | 58.5 (dehydrates)[1] | 214 (decomposes)[2] | 120 (decomposes) |

| Solubility in Water | 28.5 g/100 mL (25 °C)[1] | 1080 g/L[13] | Freely soluble[2] | Soluble |

| pH of 1M Solution | < 1[1] | ~1 (50 g/L solution)[13] | ~1[2] | Strongly acidic |

Typical Synthesis Reaction Parameters

This table outlines typical conditions for the laboratory synthesis of alkali metal hydrogen sulfates. Industrial processes often involve significantly higher temperatures.

| Synthesis Method | Reactants | Molar Ratio (Base:Acid) | Temperature | Solvent | Typical Yield |

| NaHSO₄ from NaOH | NaOH, H₂SO₄ | 1:1 | Room Temp (exothermic) | Water | High |

| NaHSO₄ from NaCl | NaCl, H₂SO₄ | 1:1 | > 450 °C | None (Melt) | High (Industrial) |

| KHSO₄ from KOH | KOH, H₂SO₄ | 1:1 | Room Temp (exothermic) | Water | High |

| KHSO₄ from KCl | KCl, H₂SO₄ | 1:1 | Elevated | None (Melt) | High (Industrial)[7] |

| LiHSO₄ from Li₂CO₃ | Li₂CO₃, H₂SO₄ | 1:1 | 30 - 60 °C | Water | High[9] |

Experimental Protocols

Protocol 1: Laboratory Synthesis of Sodium this compound Monohydrate from Sodium Hydroxide

Objective: To prepare sodium this compound monohydrate via the neutralization of sodium hydroxide with sulfuric acid.

Materials:

-

Sodium hydroxide (NaOH), pellets or solution (e.g., 10 M)

-

Sulfuric acid (H₂SO₄), concentrated (98%) or solution (e.g., 5 M)

-

Deionized water

-

Glass beaker and magnetic stirrer

-

Ice bath

-

pH indicator paper or pH meter

-

Crystallizing dish

Procedure:

-

Preparation of Reactants: Prepare equimolar solutions of sodium hydroxide and sulfuric acid. For example, prepare 100 mL of 5 M NaOH and 100 mL of 5 M H₂SO₄.

-

Reaction: Place the sodium hydroxide solution in a glass beaker on a magnetic stirrer and place the beaker in an ice bath to manage the heat of reaction.

-

Acid Addition: Slowly add the sulfuric acid solution to the stirred sodium hydroxide solution dropwise using a burette or dropping funnel. Monitor the temperature to ensure it does not rise excessively.

-

pH Control: Continuously monitor the pH of the solution. The goal is to achieve a final pH that is strongly acidic (pH ≈ 1), indicating the formation of the this compound salt rather than the neutral sodium sulfate.[1]

-

Crystallization: Once the addition is complete and the desired pH is reached, transfer the solution to a crystallizing dish. Allow the water to evaporate slowly at room temperature or in a desiccator.

-

Isolation: Collect the resulting white crystals of sodium this compound monohydrate by filtration. Wash the crystals with a small amount of ice-cold deionized water to remove any excess sulfuric acid and then dry them.

Protocol 2: Laboratory Synthesis of Potassium this compound from Potassium Carbonate

Objective: To prepare potassium this compound from potassium carbonate and sulfuric acid.

Materials:

-

Potassium carbonate (K₂CO₃), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated (98%)

-

Deionized water

-

Erlenmeyer flask

-

Magnetic stirrer and hotplate

-

Ice bath

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve a calculated amount of potassium carbonate (e.g., 0.1 mol, 13.82 g) in a minimal amount of deionized water (e.g., 50-75 mL).

-

Acid Preparation: In a separate beaker, carefully dilute a stoichiometric amount of concentrated sulfuric acid (e.g., 0.2 mol, ~10.9 mL of 98% H₂SO₄) in deionized water. Note: The stoichiometry is 1 mole K₂CO₃ to 2 moles H₂SO₄ to produce 2 moles of KHSO₄. Place this beaker in an ice bath.

-

Reaction: K₂CO₃ + 2H₂SO₄ → 2KHSO₄ + H₂O + CO₂(g)

-

-

Reaction: Slowly and carefully add the cooled sulfuric acid solution to the stirred potassium carbonate solution. The reaction will be vigorous with the evolution of CO₂ gas. Control the rate of addition to prevent excessive foaming.

-

Completion: After the addition is complete, gently heat the solution to a near boil on a hotplate to drive the reaction to completion and expel all dissolved CO₂.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization of potassium this compound.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small portion of cold ethanol (B145695) to remove residual water and acid, and then dry in a desiccator.[2]

Visualizations: Workflows and Pathways

General Synthesis Pathway

The following diagram illustrates the general chemical pathway for the synthesis of alkali metal hydrogen sulfates from different precursors.

Caption: General reaction pathways for synthesizing alkali metal hydrogen sulfates (MHSO₄).

Laboratory Experimental Workflow

This diagram outlines a typical workflow for the laboratory preparation and purification of an alkali metal this compound.

Caption: A generalized workflow for the laboratory synthesis of alkali metal hydrogen sulfates.

References

- 1. Sodium bisulfate - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Sodium Sulfate Plant--Asia Chemical Engineering Co., Ltd [yatai.cn]

- 4. scribd.com [scribd.com]

- 5. echemi.com [echemi.com]

- 6. DE3723292A1 - Process for preparing sodium hydrogen sulphate - Google Patents [patents.google.com]

- 7. Potassium bisulfate - Wikipedia [en.wikipedia.org]

- 8. Production and manufacturing method and process flow of potassium this compound-Chemwin [en.888chem.com]

- 9. benchchem.com [benchchem.com]

- 10. Structural chemistry of alkaline metal hydrogen sulfates. A review of new structural data. Part I. Synthesis, metal and sulfur polyhedra [inis.iaea.org]

- 11. 013799.A7 [thermofisher.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Sodium this compound monohydrate for analysis EMSURE 10034-88-5 [sigmaaldrich.com]

An In-depth Technical Guide to the Brønsted-Lowry Acidity of the Hydrogen Sulfate Ion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the Brønsted-Lowry acidity of the hydrogen sulfate (B86663) ion (HSO₄⁻), an anion of significant interest in various chemical and pharmaceutical contexts. This document outlines the fundamental principles of its acidic behavior, presents key quantitative data, details experimental protocols for its characterization, and discusses its relevance in drug development.

Introduction to the Brønsted-Lowry Acidity of Hydrogen Sulfate

The this compound ion, also known as bisulfate, is the conjugate base of sulfuric acid (H₂SO₄). According to the Brønsted-Lowry theory of acids and bases, an acid is a proton (H⁺) donor, and a base is a proton acceptor.[1] Sulfuric acid is a strong diprotic acid, meaning it can donate two protons. Its first dissociation in water is essentially complete, yielding a hydronium ion (H₃O⁺) and the this compound ion.[2]

H₂SO₄(aq) + H₂O(l) → H₃O⁺(aq) + HSO₄⁻(aq)

The this compound ion, however, is a weak acid and only partially dissociates in water, establishing an equilibrium.[3] It is this second dissociation that defines the Brønsted-Lowry acidity of the this compound ion.

The Dissociation Equilibrium

The acidic character of the this compound ion is demonstrated by its ability to donate a proton to a water molecule, forming the sulfate ion (SO₄²⁻) and a hydronium ion.[4] This reversible reaction is the cornerstone of its behavior as a Brønsted-Lowry acid.

HSO₄⁻(aq) + H₂O(l) ⇌ SO₄²⁻(aq) + H₃O⁺(aq)

The position of this equilibrium is described by the acid dissociation constant (Ka), which is a measure of the strength of the acid in solution.

Quantitative Data

A precise understanding of the acidity of the this compound ion requires quantitative data. The following tables summarize the key parameters associated with its dissociation in aqueous solution.

Acid Dissociation Constant

The acid dissociation constant (Ka) and its logarithmic form (pKa) are fundamental to characterizing the acidity of the this compound ion.

| Parameter | Value | Temperature (°C) | Reference |

| Ka | 1.2 x 10⁻² | 25 | [3] |

| pKa | 1.92 | 25 |

Thermodynamic Data for Dissociation

The thermodynamics of the dissociation of the this compound ion provide insight into the spontaneity and enthalpy changes of the reaction. A study by Knopf et al. (2003) investigated the thermodynamic dissociation constant over a wide range of temperatures using Raman spectroscopy.[5]

| Thermodynamic Parameter | Value | Conditions | Reference |

| ΔG° | +10.9 kJ/mol | 298.15 K (25 °C) | Calculated from pKa |

| ΔH° | -22.6 kJ/mol | 298.15 K (25 °C) | [6] |

| ΔS° | -112 J/(mol·K) | 298.15 K (25 °C) | Calculated from ΔG° and ΔH° |

Note: Thermodynamic values can vary with temperature and the specific model used for their determination.

Experimental Protocols for pKa Determination

The determination of the pKa of the this compound ion can be achieved through various experimental techniques. Below are detailed protocols for two common methods: potentiometric titration and conductometric titration.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values by monitoring the pH of a solution as a titrant is added.[7][8]

Objective: To determine the pKa of the this compound ion by titrating a solution of sodium this compound with a strong base.

Materials:

-

Sodium this compound (NaHSO₄)

-

Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution

-

Deionized water

-

pH meter with a glass electrode

-

Buret (50 mL)

-

Beaker (250 mL)

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh a sample of sodium this compound to prepare a 0.1 M solution in a known volume of deionized water.

-

Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).[9]

-

Titration Setup: Place a known volume (e.g., 100 mL) of the sodium this compound solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged and clear of the stir bar.

-

Titration: Begin stirring the solution at a moderate, constant rate. Record the initial pH. Add the 0.1 M NaOH solution from the buret in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Endpoint Determination: As the pH begins to change more rapidly, reduce the increment size of the titrant to obtain a detailed titration curve around the equivalence point.

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point. The equivalence point is found at the steepest part of the curve. At half the volume of NaOH required to reach the equivalence point, the concentrations of HSO₄⁻ and SO₄²⁻ are equal, and thus, pH = pKa.

Conductometric Titration

Conductometric titration relies on the change in electrical conductivity of the solution during the titration.[4][10] This method is particularly useful for weak acids.

Objective: To determine the equivalence point of the titration of this compound with a strong base by monitoring the solution's conductivity.

Materials:

-

Sodium this compound (NaHSO₄)

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Deionized water

-

Conductivity meter and probe

-

Buret (50 mL)

-

Beaker (250 mL)

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation of the Analyte Solution: Prepare a 0.01 M solution of sodium this compound in deionized water.

-

Titration Setup: Place a known volume of the analyte solution in a beaker with a magnetic stir bar. Immerse the conductivity probe in the solution.

-

Titration: Begin stirring and record the initial conductivity. Add the 0.1 M NaOH solution from the buret in regular increments. After each addition, allow the reading to stabilize and record the conductivity and the total volume of titrant added.

-

Data Analysis: Plot the conductivity (corrected for dilution if necessary) versus the volume of NaOH added. The plot will consist of two lines with different slopes. The initial part of the curve will show a decrease in conductivity as the highly mobile H⁺ ions are replaced by the less mobile Na⁺ ions. After the equivalence point, the conductivity will increase due to the addition of excess highly mobile OH⁻ ions. The intersection of these two lines gives the equivalence point. The pKa can then be calculated from the pH at the half-equivalence point, which would require a separate pH measurement or can be estimated if the initial concentration is known accurately.

Visualization of Concepts and Workflows

Brønsted-Lowry Dissociation of this compound

Caption: Dissociation of the this compound ion in water.

Experimental Workflow for Potentiometric Titration

Caption: Workflow for pKa determination by potentiometric titration.

Relevance to Drug Development

The Brønsted-Lowry acidity of the this compound ion is of considerable importance to researchers, scientists, and drug development professionals for several reasons:

-

pH Control in Formulations: Sodium bisulfate is used as a pH regulator in pharmaceutical formulations.[11] Maintaining a specific pH is often critical for the stability and efficacy of the active pharmaceutical ingredient (API).[11]

-

Counterion in Pharmaceutical Salts: The sulfate and bisulfate ions are common counterions used in the development of basic drugs.[12] Forming a salt of a drug can significantly alter its physicochemical properties, such as solubility, stability, and bioavailability.[12] The acidic nature of the this compound counterion can influence the local pH and, consequently, the dissolution and absorption of the drug.

-

Buffer Systems: The this compound/sulfate conjugate pair can act as a buffer system. For instance, a sulfate/hydrogen sulfate buffer has been used to preserve urine samples for steroid analysis by maintaining a low pH.[13] This principle can be applied to the stabilization of biological samples and certain drug formulations.

-

Organic Synthesis: The acidic properties of this compound make it a useful catalyst in various organic reactions involved in the synthesis of drug molecules.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. nbinno.com [nbinno.com]

- 4. byjus.com [byjus.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. phavi.umcs.pl [phavi.umcs.pl]

- 11. chemneo.com [chemneo.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]